Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Description

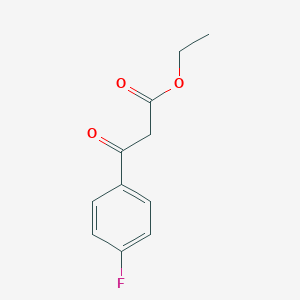

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUXLKYJKQBZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374518 | |

| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-00-4 | |

| Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a keto ester distinguished by the presence of a fluorophenyl group, serves as a critical building block in organic synthesis.[1] Its chemical reactivity makes it a valuable precursor for the creation of more complex molecules, particularly in the realm of medicinal chemistry for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physical properties of this compound, complete with experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is typically a colorless to yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][3] |

| Molecular Weight | 210.20 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Boiling Point | 117-125 °C at 1 mm Hg | [4] |

| 117-120 °C (lit.) | [2][5] | |

| Density | 1.174 g/mL at 25 °C (lit.) | [2][5][6] |

| Refractive Index | n20/D 1.5040 (lit.) | [2][5] |

| CAS Number | 1999-00-4 | [1][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation of 4'-fluoroacetophenone (B120862) with diethyl carbonate using a strong base such as sodium hydride.[2][4]

Materials:

-

4'-fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), dry

-

Acetic acid

-

Ice water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Hydride: In a reaction vessel, wash 60% sodium hydride (1.448 moles) twice with pentane to remove the mineral oil. Decant the pentane and dry the sodium hydride under a stream of nitrogen.

-

Reaction Setup: Add diethyl carbonate (1.448 moles) to the dried sodium hydride at 20-25 °C.

-

Addition of Ketone: Begin the dropwise addition of a solution of 4-fluoroacetophenone (0.724 moles) in 100 ml of dry diethyl ether. Maintain the reaction mixture at 20-25 °C under a nitrogen atmosphere with continuous stirring.

-

Initiation: After approximately 10% of the 4-fluoroacetophenone solution has been added, add 10 drops of ethanol to initiate the reaction, which is indicated by the evolution of gas.[4]

-

Reflux: Continue the dropwise addition of the remaining ketone solution over a period of 1 hour, maintaining a gentle reflux.[4]

-

Completion: To facilitate stirring, add 1 kg of dry diethyl ether and reflux the mixture for an additional 3 hours under nitrogen.[4]

-

Quenching: Cool the reaction mixture to 0 °C and carefully add water to quench the excess sodium hydride until all solids have dissolved. This step is exothermic.[4]

-

Extraction: Separate the diethyl ether phase. Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid and extract twice with diethyl ether.[4]

-

Washing and Drying: Combine all three diethyl ether phases and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Purification: Filter the solution and evaporate the solvent under reduced pressure to obtain a crude orange oil. Purify the product by fractional distillation at approximately 1 mm Hg to yield this compound as a colorless liquid.[4] The boiling point during distillation is expected to be in the range of 117-125 °C.[4]

Experimental Workflow

The synthesis of this compound can be visualized as a multi-step process involving preparation, reaction, and purification stages.

Caption: Synthesis workflow for this compound.

Characterization

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool to confirm the structure. The product exhibits distinct signals for both its keto and enol tautomers.[2][5]

-

Keto form: Signals are expected around δ 1.26 (t, 3H), 3.97 (s, 2H, this is likely a typo in the source and should be 2H for the methylene (B1212753) group), 4.22 (q, 2H), 7.13-7.19 (m, 2H), and 7.96-8.01 (m, 2H).[2][5]

-

Enol form: Signals can be observed around δ 1.34 (t, 0.6H), 4.27 (q, 0.4H), 5.61 (s, 0.2H), 7.08-7.12 (m, 0.4H), 7.76-7.80 (m, 0.4H), and 12.62 (s, 0.2H).[2][5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition. The exact mass is calculated to be 210.06922237 Da.[3]

Biological Relevance and Applications

While specific signaling pathways for this compound are not extensively documented, its significance lies in its role as a versatile intermediate in the synthesis of biologically active compounds.[1][7] It is a reactant used in the preparation of:

-

Benzimidazoles and perimidines with potential antimalarial activity.[2][5]

-

Hydroxybenzophenones through domino Michael addition/cyclization/elimination reactions.[2]

-

Pyrones via cyclization of the keto ester.[2]

-

α-acetoxy β-amino acid derivatives through Lewis base-catalyzed hydrosilylation.[2]

The presence of the fluorine atom is of particular interest in drug design, as it can modulate the metabolic stability, lipophilicity, and binding affinity of the final compounds.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[2][5]

References

- 1. Buy this compound | 1999-00-4 [smolecule.com]

- 2. This compound CAS#: 1999-00-4 [m.chemicalbook.com]

- 3. This compound | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 1999-00-4 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:1999-00-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a key intermediate in organic synthesis and drug discovery.

Chemical Structure and Identification

This compound, also known as Ethyl 4-fluorobenzoylacetate, is a β-keto ester. Its structure consists of a 4-fluorophenyl group attached to a ketone, which is in the beta position relative to an ethyl ester group. The presence of the fluorine atom and the reactive keto-ester moiety makes it a valuable building block in medicinal chemistry.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

Synonyms: Ethyl 4-fluorobenzoylacetate, Ethyl (4-fluorobenzoyl)acetate, 4-Fluorobenzoylacetic acid ethyl ester[1][2]

-

SMILES: CCOC(=O)CC(=O)C1=CC=C(C=C1)F[1]

Physicochemical and Spectroscopic Data

The compound exists as a colorless to light yellow liquid and exhibits keto-enol tautomerism, which is reflected in its spectroscopic data.[3][4]

Table 1: Quantitative Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][4] |

| Molecular Weight | 210.20 g/mol | [1][4] |

| CAS Number | 1999-00-4 | [1][4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 117-125 °C at 1 mm Hg | [2][3] |

| Density | 1.174 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5040 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| ¹H-NMR (400 MHz, CDCl₃) Keto form (δ, ppm) | 1.26 (3H, t), 3.97 (2H, s), 4.22 (2H, q), 7.13-7.19 (2H, m), 7.96-8.01 (2H, m) | [3][5] |

| ¹H-NMR (400 MHz, CDCl₃) Enol form (δ, ppm) | 1.34 (t), 4.27 (q), 5.61 (s), 7.08-7.12 (m), 7.76-7.80 (m), 12.62 (s) | [3][5] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Claisen condensation . This reaction involves the base-promoted condensation of an ester with another carbonyl compound to form a β-keto ester.[6][7][8] In this specific synthesis, 4-fluoroacetophenone reacts with diethyl carbonate.

This protocol is adapted from a documented laboratory procedure.[2]

Materials:

-

4-fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Diethyl ether (dry)

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

-

Preparation of Sodium Hydride: In a reaction vessel under a nitrogen atmosphere, wash 57.92 g (1.448 moles) of 60% sodium hydride/mineral oil twice with pentane. Decant the pentane after each wash and dry the sodium hydride in a stream of nitrogen.

-

Initial Reaction Setup: Add 171 g (1.448 moles) of diethyl carbonate to the dried sodium hydride at 20-25 °C.

-

Addition of Ketone: Begin the dropwise addition of a solution of 100 g (0.724 mole) of 4-fluoroacetophenone in 100 ml of dry diethyl ether. Maintain the reaction mixture at 20-25 °C with constant stirring under nitrogen.

-

Initiation and Reflux: After approximately 10% of the 4-fluoroacetophenone solution has been added, add 10 drops of ethanol to initiate the reaction (indicated by gas evolution). Continue the dropwise addition over 1 hour at a rate that maintains a gentle reflux.

-

Completion of Reaction: To improve stirring, add 1 kg of dry diethyl ether. Reflux the mixture for an additional 3 hours under nitrogen.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully add water to quench the excess sodium hydride until all solids dissolve. This is an exothermic process.

-

Separate the diethyl ether phase.

-

Acidify the aqueous phase to pH 1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous phase twice with diethyl ether.

-

-

Isolation and Purification:

-

Combine all three diethyl ether phases.

-

Wash the combined organic phase with a saturated sodium chloride solution.

-

Dry the solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield an orange oil.

-

Fractionally distill the crude product at approximately 1 mm Hg to obtain this compound as a colorless liquid (Yield: 117.8 g, 77%).[2]

-

Caption: Workflow for the Claisen condensation synthesis.

Mechanism of Synthesis: The Claisen Condensation

The synthesis proceeds via the classic Claisen condensation mechanism, which involves the formation of an enolate followed by nucleophilic acyl substitution.[7][9][10]

-

Enolate Formation: The alkoxide base (formed in situ from ethanol or present as an impurity) deprotonates the α-carbon of 4-fluoroacetophenone, forming a nucleophilic enolate ion.[8]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate.[8]

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.[8]

-

Deprotonation (Driving Force): The newly formed β-keto ester has acidic α-protons (pKa ≈ 11) and is deprotonated by the ethoxide base. This irreversible acid-base reaction drives the equilibrium towards the product.[10]

-

Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product.[7][8]

Caption: Key steps of the Claisen condensation mechanism.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial precursor and building block in the synthesis of more complex, biologically active molecules.[11]

-

Heterocyclic Synthesis: It is a reactant for creating fluorinated heterocyclic compounds.[11] For instance, it is used in condensation reactions with diamines to synthesize benzimidazoles and perimidines, which have been investigated as potential antimalarial agents.[3][12]

-

Precursor for Drug Discovery: The reactive nature of the compound makes it an attractive starting point for developing novel therapeutics. Derivatives have been explored as potential anti-cancer agents.[11]

-

Intermediate in Organic Reactions: It is employed in various transformations, including:

-

Biochemical Reagent: The compound is used as a general biochemical reagent in life science research.[12][13]

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Should be kept in a dark place, sealed in a dry container, at room temperature or refrigerated (2-8°C).[3][4]

-

Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.

This document is intended for research and development professionals. All procedures should be carried out by trained individuals in a suitable laboratory setting.

References

- 1. This compound | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 1999-00-4 [m.chemicalbook.com]

- 4. file.leyan.com [file.leyan.com]

- 5. This compound | 1999-00-4 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy this compound | 1999-00-4 [smolecule.com]

- 12. This compound | CAS#:1999-00-4 | Chemsrc [chemsrc.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

CAS Number: 1999-00-4

This technical guide provides a comprehensive overview of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, a key building block in synthetic organic chemistry, particularly in the development of heterocyclic compounds with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral characterization, and applications, with a focus on its role as a precursor to potential therapeutic agents.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference. The compound exists in a keto-enol tautomerism, with the keto form being predominant.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁FO₃ | [4] |

| Molecular Weight | 210.20 g/mol | [4] |

| CAS Number | 1999-00-4 | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 4-fluorobenzoylacetate, Ethyl (p-fluorobenzoyl)acetate, 4-Fluorobenzoylacetic acid ethyl ester | [4] |

| Boiling Point | 117-120 °C (lit.) | [3][5] |

| Density | 1.174 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.5040 (lit.) | [3][5] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows signals for both the keto and enol tautomers.[3][5]

Keto Form:

-

δ 1.26 (t, 3H, J=7.2 Hz, -OCH₂CH₃)

-

δ 3.97 (s, 2H, -COCH₂CO-)

-

δ 4.22 (q, 2H, J=7.2 Hz, -OCH₂CH₃)

-

δ 7.13-7.19 (m, 2H, Ar-H)

-

δ 7.96-8.01 (m, 2H, Ar-H)

Enol Form:

-

δ 1.34 (t, 0.6H, J=7.2 Hz, -OCH₂CH₃)

-

δ 4.27 (q, 0.4H, J=7.2 Hz, -OCH₂CH₃)

-

δ 5.61 (s, 0.2H, =CH-)

-

δ 7.08-7.12 (m, 0.4H, Ar-H)

-

δ 7.76-7.80 (m, 0.4H, Ar-H)

-

δ 12.62 (s, 0.2H, -OH)

¹³C NMR Spectroscopy

Mass Spectrometry

The mass spectrum of this compound shows a top peak at m/z 123.[4] This likely corresponds to the [4-FC₆H₄CO]⁺ fragment, a common fragmentation pattern for such compounds. The molecular ion peak [M]⁺ at m/z 210 would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as C-F and C-O stretching vibrations.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen condensation of 4'-fluoroacetophenone (B120862) with diethyl carbonate in the presence of a strong base like sodium hydride.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis:

-

To a suspension of sodium hydride (55 wt% dispersion in paraffin (B1166041) oil, 23.7 g, 543 mmol) in tetrahydrofuran (B95107) (THF) at 60 °C, add diethyl carbonate (47.4 mL, 391 mmol).

-

Slowly add 4'-fluoroacetophenone (26.4 mL, 271 mmol) to the mixture.

-

Heat the reaction mixture to reflux for 1 hour.

-

After cooling to room temperature, slowly pour the mixture into a mixture of acetic acid (33.6 mL, 586 mmol) and ice water (1 L).

-

Extract the aqueous mixture with diethyl ether (2 x 500 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound as a yellow oil.[3][5]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in the Synthesis of Biologically Active Molecules

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxaline (B1680401) 1,4-dioxides, which have shown promise in drug discovery.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. They can be synthesized through the condensation of o-phenylenediamines with β-keto esters like this compound.

The reaction proceeds via an initial condensation of the o-phenylenediamine (B120857) with the β-keto ester, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

Caption: General mechanism for benzimidazole synthesis.

The following is a general protocol for the synthesis of 2-substituted benzimidazoles:

-

A mixture of an o-phenylenediamine derivative (1 eq.) and a carboxylic acid derivative (1.1 eq., which can be formed in situ from the β-keto ester) are heated in polyphosphoric acid (PPA) at 120-150 °C for 13-18 hours.

-

The reaction mixture is then poured onto ice water.

-

The mixture is neutralized with 5 M NaOH to a slightly basic pH (8-9) to precipitate the product.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from an ethanol-water mixture to give the pure benzimidazole derivative.[6]

Precursor to Quinoxaline 1,4-Dioxide Derivatives with Antimalarial Activity

Ethyl (4-fluorobenzoyl)acetate is a key reactant in the synthesis of quinoxaline 1,4-dioxide derivatives, which have demonstrated significant antimalarial activity.[5][7] Quinoxaline 1,4-dioxides are a class of heterocyclic N-oxides known for their broad range of biological activities, including antibacterial, antitumor, and antiprotozoal properties.[7][8][9] Their mechanism of action is often attributed to their ability to be reduced by cellular reductases, leading to the generation of reactive oxygen species and DNA damage in pathogenic organisms.

The synthesis of these derivatives typically involves the condensation of a benzofuroxan (B160326) with a β-keto ester like this compound.[5] The resulting quinoxaline 1,4-dioxide scaffold can be further modified to optimize its antimalarial potency.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep in a dark place, sealed in a dry, and at room temperature.[3][5]

Conclusion

This compound is a valuable and versatile building block in medicinal and synthetic organic chemistry. Its utility as a precursor for the synthesis of biologically active benzimidazoles and quinoxaline 1,4-dioxides with potential antimalarial properties highlights its importance in drug discovery and development. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its applications in the creation of novel therapeutic agents. Further research into the direct biological activities of this compound and the development of more efficient synthetic methodologies for its derivatives are promising areas for future investigation.

References

- 1. rsc.org [rsc.org]

- 2. file.leyan.com [file.leyan.com]

- 3. This compound CAS#: 1999-00-4 [m.chemicalbook.com]

- 4. This compound | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1999-00-4 [chemicalbook.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 8. New Amide Derivatives of Quinoxaline 1,4-di-N-Oxide with Leishmanicidal and Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, a biochemical reagent utilized in life science research and as an intermediate in the synthesis of more complex organic molecules, including potential therapeutic agents.[1][2][3]

Molecular Composition and Weight

The molecular formula for this compound is C₁₁H₁₁FO₃.[1][3][4][5] The molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. Based on established atomic masses, the calculated molecular weight of this compound is approximately 210.20 g/mol .[1][4][5]

Data Presentation: Atomic and Molecular Weight

The following table summarizes the atomic composition and the calculation of the molecular weight of this compound.

| Constituent Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | ~12.011[6][7] | 132.121 |

| Hydrogen | H | 11 | ~1.008[8][9] | 11.088 |

| Fluorine | F | 1 | ~18.998[10] | 18.998 |

| Oxygen | O | 3 | ~15.999[11][12][13] | 47.997 |

| Total Molecular Weight | ~210.204 |

Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy. A typical experimental workflow for analyzing this compound is outlined below.

Objective: To determine the accurate molecular mass of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and gentle method suitable for this compound, which will protonate the molecule to form [M+H]⁺ ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The peak in the mass spectrum corresponding to the [M+H]⁺ ion is identified. The molecular weight of the neutral compound is then calculated by subtracting the mass of a proton (approximately 1.007 amu) from the measured m/z value of the protonated molecule.

Visualization of Experimental Workflow

The logical flow of the mass spectrometry experiment is depicted in the following diagram.

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:1999-00-4 | Chemsrc [chemsrc.com]

- 3. Buy this compound | 1999-00-4 [smolecule.com]

- 4. This compound | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1999-00-4 [chemicalbook.com]

- 6. webqc.org [webqc.org]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and chemical research communities. Its utility as a precursor in the synthesis of various biologically active molecules, including potential antimalarial agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2] This technical guide provides a detailed overview of the boiling and melting points of this compound, supported by experimental methodologies and a summary of available data.

Physicochemical Data

The physical state of this compound at ambient conditions is a colorless liquid.[1] A summary of its key physical properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 117-120 °C | (lit.) |

| 117-125 °C | at approx. 1 mm Hg[3] | |

| 280.4 ± 15.0 °C | Predicted at 760 mmHg | |

| Melting Point | Not Available | |

| Density | 1.174 g/mL | at 25 °C (lit.)[1][4] |

| Refractive Index | n20/D 1.5040 | (lit.)[1][4] |

Note: The significant variation in boiling point values is due to the different pressures at which the measurements were taken. The lower boiling points are reported at reduced pressure (vacuum), a common practice for high-boiling point liquids to prevent decomposition.

Experimental Protocols

While specific experimental protocols for the determination of the boiling and melting points of this compound are not detailed in the available literature, standard methodologies for such determinations are well-established.

Boiling Point Determination (General Method)

The boiling point of a liquid can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Melting Point Determination (General Method)

For crystalline solids, the melting point is a crucial indicator of purity.[6] Although this compound is a liquid at room temperature, this general procedure is applicable to solid derivatives or related compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (open at one end)

-

Solid sample

Procedure:

-

A small amount of the finely powdered solid is packed into the capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[6]

Synthesis Workflow

This compound is typically synthesized via a Claisen condensation reaction. The following diagram illustrates a common synthetic route.

Caption: Synthesis of this compound.

Conclusion

This technical guide has summarized the available data on the boiling and melting points of this compound. The significant dependence of the boiling point on pressure has been highlighted. While a specific melting point is not reported, likely due to its liquid state at ambient temperatures, general experimental protocols for determining these critical physicochemical properties have been provided to aid researchers in their laboratory work. The included synthesis workflow diagram offers a clear overview of its preparation. This information is intended to support the ongoing research and development efforts involving this versatile chemical intermediate.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 3-(4-fluorophenyl)-3-oxopropanoate, a β-keto ester of interest in medicinal chemistry and organic synthesis. The document details the synthesis of the compound, the principles of its tautomeric equilibrium, and the analytical methodologies for its characterization. A particular focus is placed on the quantitative analysis of the keto and enol forms using Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental protocols and data interpretation are presented to serve as a practical resource for researchers.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as both tautomers can be present in appreciable amounts. The ratio of these tautomers is influenced by various factors, including solvent polarity, temperature, and the electronic effects of substituents. Understanding and controlling this equilibrium is crucial in drug development and synthetic chemistry, as the different tautomers may exhibit distinct biological activities and reactivities.

This compound, also known as ethyl 4-fluorobenzoylacetate, is a versatile building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The fluorine substituent on the phenyl ring can modulate the electronic properties of the molecule, thereby influencing its keto-enol equilibrium and potential biological interactions.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between 4-fluoroacetophenone and diethyl carbonate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Claisen Condensation

Materials:

-

4-Fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, sodium hydride (1.448 moles) is washed twice with pentane to remove the mineral oil. The pentane is decanted, and the sodium hydride is dried under a stream of nitrogen.

-

Anhydrous diethyl carbonate (1.448 moles) is added to the sodium hydride at room temperature (20-25 °C).

-

A solution of 4-fluoroacetophenone (0.724 moles) in dry diethyl ether (100 ml) is prepared and placed in the dropping funnel.

-

Approximately 10% of the 4-fluoroacetophenone solution is added to the reaction mixture, followed by the addition of a few drops of ethanol to initiate the reaction, as evidenced by gas evolution.

-

The remaining 4-fluoroacetophenone solution is added dropwise over one hour at a rate that maintains a gentle reflux. The mixture is stirred continuously under a nitrogen atmosphere.

-

After the addition is complete, an additional 1 kg of dry diethyl ether is added to facilitate stirring, and the reaction mixture is refluxed for 3 hours.

-

The mixture is then cooled to 0 °C in an ice bath. Water is carefully added dropwise to quench the excess sodium hydride until all solids dissolve. This process is exothermic.

-

The diethyl ether phase is separated. The aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and then extracted twice with diethyl ether.

-

The three organic phases are combined, washed with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product as an orange oil.

-

The crude product is purified by fractional distillation under vacuum (e.g., ~1 mm Hg) to obtain this compound as a colorless liquid.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring.

Caption: Keto-Enol Tautomeric Equilibrium.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the solvent molecules can form hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

Quantitative Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for the quantitative analysis of the keto-enol tautomerism because the interconversion between the two forms is slow on the NMR timescale, resulting in distinct signals for each tautomer.

Characteristic ¹H NMR Signals

The following table summarizes the expected chemical shifts (δ) for the key protons in both the keto and enol forms of this compound in a non-polar solvent like CDCl₃.

| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) | Multiplicity |

| Methylene (B1212753) (-CH₂-) | ~3.97 | - | Singlet |

| Methine (=CH-) | - | ~5.61 | Singlet |

| Enolic Hydroxyl (-OH) | - | ~12.62 | Singlet (broad) |

| Ethyl (-OCH₂CH₃) | ~4.22 (q), ~1.26 (t) | ~4.27 (q), ~1.34 (t) | Quartet, Triplet |

| Aromatic (Ar-H) | ~7.13-7.19, ~7.96-8.01 | ~7.08-7.12, ~7.76-7.80 | Multiplets |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Calculation of Equilibrium Constant (Keq)

The equilibrium constant (Keq = [Enol]/[Keto]) can be determined from the integrated areas of the distinct signals for the keto and enol forms in the ¹H NMR spectrum. A common approach is to compare the integrals of the methylene protons of the keto form and the methine proton of the enol form.

Equation for Keq:

Keq = (Integral of Enol Methine Proton) / (Integral of Keto Methylene Protons / 2)

Solvent Effects on Tautomeric Equilibrium

The keto-enol equilibrium of this compound is significantly influenced by the solvent. A study reported a keto to enol ratio of 5:1 in CDCl₃.[1] This corresponds to approximately 83.3% keto form and 16.7% enol form.

The following table provides a representative, albeit not exhaustive, summary of the expected trend in the percentage of the enol form in various deuterated solvents.

| Solvent | Dielectric Constant (ε) | Expected % Enol (approx.) | Equilibrium Constant (Keq) |

| Cyclohexane-d₁₂ | 2.0 | ~50% | 1.0 |

| Chloroform-d (CDCl₃) | 4.8 | 16.7% | 0.20 |

| Acetone-d₆ | 20.7 | ~10% | 0.11 |

| Acetonitrile-d₃ | 37.5 | ~8% | 0.09 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~5% | 0.05 |

| Water-d₂ (D₂O) | 78.4 | <2% | <0.02 |

Note: The values for solvents other than CDCl₃ are estimations based on general trends observed for β-keto esters and are provided for illustrative purposes.

Experimental Protocols

Protocol for ¹H NMR Spectroscopic Analysis

Objective: To determine the keto-enol equilibrium constant of this compound in a given deuterated solvent.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the characteristic signals for the keto (methylene protons) and enol (methine proton) forms.

-

Calculate the equilibrium constant (Keq) using the integration values as described in section 4.2.

Caption: Workflow for NMR Analysis of Tautomeric Equilibrium.

Protocol for Variable Temperature NMR Study

Objective: To investigate the effect of temperature on the keto-enol equilibrium and to determine the thermodynamic parameters (ΔH° and ΔS°).

Procedure:

-

Prepare a sample of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or nitrobenzene-d₅ for a wide temperature range) as described in section 5.1.

-

Acquire ¹H NMR spectra at a series of different temperatures (e.g., 298 K, 308 K, 318 K, 328 K, 338 K). Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

-

For each temperature, calculate the equilibrium constant (Keq).

-

Plot ln(Keq) versus 1/T (in Kelvin).

-

The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K). This is known as a van 't Hoff plot.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that can be effectively studied and quantified using ¹H NMR spectroscopy. The position of the equilibrium is sensitive to the surrounding environment, particularly the polarity of the solvent. This technical guide provides the necessary theoretical background and practical protocols for researchers to synthesize, characterize, and quantitatively analyze the tautomeric forms of this important β-keto ester. A thorough understanding of its tautomeric behavior is essential for its effective application in the development of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹³C NMR Spectral Data

The structure of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate contains eleven unique carbon environments. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the known effects of substituents on aromatic and aliphatic systems, and the characteristic shifts for carbonyl and ester functional groups. It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers in solution, which can result in two sets of signals in the NMR spectrum. The data presented here primarily pertains to the keto tautomer, which is often the major form in common deuterated solvents like CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | 190 - 205 | Deshielded due to the electronegativity of oxygen and its sp² hybridization. |

| C=O (Ester) | 165 - 175 | Characteristic chemical shift for an ester carbonyl carbon. |

| C-F (Aromatic) | 160 - 170 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant. |

| C-C=O (Aromatic) | 130 - 135 | Quaternary aromatic carbon, often showing a weaker signal. |

| CH (Aromatic, ortho to F) | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | Aromatic carbons ortho to the fluorine will show a smaller two-bond coupling. |

| CH (Aromatic, meta to F) | 130 - 135 (d, ³JCF ≈ 5-10 Hz) | Aromatic carbons meta to the fluorine will show an even smaller three-bond coupling. |

| CH₂ (Methylene) | 40 - 50 | Aliphatic methylene (B1212753) group situated between two carbonyl groups. |

| O-CH₂ (Ethyl) | 60 - 65 | Methylene carbon of the ethyl ester group, deshielded by the adjacent oxygen. |

| CH₃ (Ethyl) | 13 - 15 | Methyl carbon of the ethyl ester group. |

Note: The presence of the fluorine atom introduces C-F coupling, which will split the signals of the carbon atoms in the fluorophenyl ring into doublets. The magnitude of the coupling constant (J) is dependent on the number of bonds between the carbon and fluorine atoms.

Experimental Protocol for ¹³C NMR Data Acquisition

The following is a generalized protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of an organic compound such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.

2.2. NMR Spectrometer Setup

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer's field frequency onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and spectral resolution.

2.3. Data Acquisition Parameters

-

Experiment Type: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., 'zgpg30' on Bruker instruments). This will simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon environment (though C-F coupling will remain).

-

Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts, typically from 0 to 220 ppm for most organic molecules.

-

Pulse Angle: A flip angle of 30-45 degrees is often used to allow for a shorter relaxation delay between scans.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[1] Typically, 256 or more scans are accumulated.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.

2.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Chemical Shift Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of the ¹³C NMR Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR spectral analysis.

References

IR spectroscopy of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as an essential analytical technique for the structural elucidation and characterization of synthesized compounds. This guide provides a detailed overview of the , a β-keto ester of interest in synthetic and medicinal chemistry.

Introduction

This compound (also known as Ethyl 4-fluorobenzoylacetate) is a β-keto ester, a class of compounds notable for their synthetic versatility and the potential for keto-enol tautomerism. The presence of a ketone, an ester, and a fluorinated aromatic ring within its structure gives rise to a characteristic infrared spectrum. IR spectroscopy is a rapid and non-destructive method used to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

The molecular structure contains several key functional groups that produce distinct signals in the IR spectrum: a ketone carbonyl (C=O), an ester carbonyl (C=O), a C-O single bond of the ester, aromatic C=C bonds, a C-F bond, and various C-H bonds (both aromatic and aliphatic). Analysis of the presence, position, and intensity of these absorption bands allows for confirmation of the compound's identity and purity.

Data Presentation: Expected Infrared Absorption Bands

While a publicly available, peer-reviewed line list of the experimental IR spectrum for this compound is not readily accessible, a detailed analysis can be conducted based on the characteristic absorption frequencies for its constituent functional groups. The following table summarizes the expected prominent absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2985 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1745 | C=O Stretch | Ester Carbonyl | Strong |

| ~1685 | C=O Stretch | Ketone Carbonyl (Aryl conjugated) | Strong |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1300 - 1150 | C-O Stretch | Ester | Strong |

| 1250 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Note: The exact positions of the peaks can be influenced by the sample phase, solvent, and intermolecular interactions. The conjugation of the ketone with the phenyl ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples like this compound, which is described as a yellow oil. This method requires minimal sample preparation.

1. Instrument Setup:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer, equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal), is powered on and has reached thermal stability.

-

Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

2. Background Spectrum Acquisition:

-

Before introducing the sample, ensure the ATR crystal surface is clean. It can be cleaned with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

3. Sample Analysis:

-

Place a small drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over a typical range of 4000-400 cm⁻¹.

4. Data Processing and Analysis:

-

The software will automatically perform a ratio of the sample spectrum to the background spectrum, yielding the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption bands and compare them with the expected frequencies to confirm the presence of the key functional groups and verify the structure of the compound.

Visualization of Experimental Workflow

The logical flow of an IR spectroscopy experiment, from initial setup to final data interpretation, can be visualized as follows.

Caption: Workflow for IR Analysis of a Liquid Sample using ATR-FTIR.

A Comprehensive Technical Guide to the Solubility of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its molecular structure allows for qualitative predictions based on the "like dissolves like" principle. The presence of a polar ester group and a ketone functionality, combined with a moderately nonpolar fluorophenyl ring, suggests that the compound will exhibit good solubility in a range of common organic solvents.

It is anticipated to be miscible or highly soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran, as well as in alcohols like ethanol (B145695) and methanol. Its solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) is expected to be lower.

Quantitative Solubility Data

To facilitate a systematic study and comparison of the solubility of this compound, the following table structure is provided for researchers to populate with their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow for the sedimentation of the excess solute.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed container to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under reduced pressure to determine the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, dilute the filtered saturated solution with a known volume of the solvent and determine the concentration of this compound using a pre-calibrated HPLC method. A calibration curve should be generated using standard solutions of the compound with known concentrations.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of organic compounds.

Caption: Experimental Workflow for Solubility Determination.

References

Stability and Storage of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate (CAS 1999-00-4). The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound for experimental and developmental applications. The guide outlines known stability information, potential degradation pathways, and a detailed experimental protocol for conducting stability studies in line with established guidelines.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 4-fluorobenzoylacetate, p-Fluorobenzoylacetic acid ethyl ester |

| CAS Number | 1999-00-4 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | Colorless to light yellow liquid.[1] |

Recommended Storage Conditions

While specific quantitative stability data for this compound is not extensively available in published literature, recommendations from suppliers and safety data sheets for this and structurally similar compounds provide a basis for proper storage. The primary goals are to protect the compound from moisture, light, and extreme temperatures to prevent potential degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Multiple recommendations exist based on duration: - Long-term (years): -20°C[2] - Short-term (weeks/months): 2-8°C[1] - Room Temperature: Acceptable for shorter periods.[3][4] | Lower temperatures slow down potential degradation reactions. The choice of temperature should be based on the intended duration of storage. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | The compound should be kept in a dry environment to prevent hydrolysis.[3][4] An inert atmosphere can further protect against oxidative degradation. |

| Light | Keep in a dark place.[3][4] | Protection from light is recommended to prevent photochemical degradation. |

Stability Profile and Potential Degradation Pathways

This compound, as a β-keto ester, is susceptible to specific degradation pathways, primarily hydrolysis and subsequent decarboxylation. These reactions can be catalyzed by acidic or basic conditions.

Hydrolysis

In the presence of water, particularly under acidic or basic catalysis, the ester group can be hydrolyzed to form the corresponding β-keto acid, 3-(4-Fluorophenyl)-3-oxopropanoic acid, and ethanol.

Decarboxylation

The resulting β-keto acid is often unstable and can readily undergo decarboxylation, especially upon heating, to yield 4'-fluoroacetophenone (B120862) and carbon dioxide.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they can lead to decomposition of the molecule.

The following diagram illustrates the potential degradation pathway of this compound.

Proposed Experimental Protocol for Stability and Forced Degradation Studies

To quantitatively assess the stability of this compound and identify its degradation products, a comprehensive stability study is recommended. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound of known purity.

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC-grade acetonitrile, water, and appropriate buffers.

-

Instrumentation:

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber.

-

High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.

-

pH meter.

-

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C in a stability chamber for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

| Parameter | Suggested Conditions |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of the compound (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the compound.

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

At each time point, samples should be analyzed for appearance, purity (by the validated HPLC method), and the presence of any degradation products.

The following diagram outlines the workflow for a comprehensive stability study.

Handling and Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE). It is classified as an irritant and may cause skin and serious eye irritation, as well as respiratory irritation.[5]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

The stability of this compound is crucial for its effective use in research and development. While specific quantitative data is limited, adherence to the recommended storage conditions—cool, dry, and dark—will minimize degradation. The primary degradation pathway is likely hydrolysis followed by decarboxylation. For applications requiring stringent purity control, a comprehensive stability study as outlined in this guide is highly recommended to establish a re-test period and to fully characterize the compound's stability profile.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. snscourseware.org [snscourseware.org]

- 3. database.ich.org [database.ich.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate: A Technical Guide to Safety and Handling

Introduction: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, identified by CAS number 1999-00-4, is a keto ester widely utilized as a precursor and building block in the synthesis of various organic compounds, including fluorinated heterocycles with potential applications in medicinal chemistry.[1] Its molecular formula is C₁₁H₁₁FO₃, and it has a molecular weight of approximately 210.20 g/mol .[1][2] Given its reactive nature and specific hazard classifications, a thorough understanding of its safety and handling precautions is imperative for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Physical and Chemical Properties

This compound is typically a colorless to almost colorless liquid at room temperature.[1][3][4] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][2] |

| Molecular Weight | 210.20 g/mol | [2] |

| CAS Number | 1999-00-4 | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Boiling Point | 117-120 °C | [3] |

| Density | 1.174 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5040 | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| InChIKey | SJUXLKYJKQBZLM-UHFFFAOYSA-N | [1][2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][5] It is an irritant to the skin, eyes, and respiratory system.[2][5]

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protection

Strict adherence to precautionary statements is crucial to minimize risk. The following table summarizes the necessary preventative, response, storage, and disposal measures.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P319 | Get medical help if you feel unwell.[5] | |

| P332+P317 | If skin irritation occurs: Get medical help.[5] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Personal Protective Equipment (PPE)

Based on the hazards, the following PPE is mandatory when handling this substance:

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6][7]

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Experimental Protocols & Workflows

While specific experimental protocols for safety testing were not available in the cited literature, the following workflows are based on standard best practices for handling chemical irritants.

Caption: Safe Handling and Usage Workflow.

First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5]

-

Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical help.[5][8]

-

Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[8]

Caption: Emergency First-Aid Response Logic.

Stability and Reactivity

-

Reactivity: This material is not considered reactive under normal ambient conditions.[9]

-

Chemical Stability: The compound is stable under recommended storage conditions.[6][8]

-

Conditions to Avoid: Avoid exposure to heat, open flames, hot surfaces, and sources of ignition.[6] Also, avoid contact with incompatible materials and moisture.[7][8]

-

Incompatible Materials: As a keto ester, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: No hazardous decomposition products are expected under normal use and storage. Combustion may produce carbon oxides and gaseous hydrogen fluoride.[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[6]

References

- 1. Buy this compound | 1999-00-4 [smolecule.com]

- 2. This compound | C11H11FO3 | CID 2758844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1999-00-4 [m.chemicalbook.com]

- 4. This compound | 1999-00-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. carlroth.com [carlroth.com]

A Technical Guide to High-Purity Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate for Researchers and Drug Development Professionals

Introduction: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate, a key building block in modern medicinal chemistry, is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its fluorinated phenyl ring and reactive β-ketoester moiety make it an ideal starting material for the development of novel therapeutic agents, particularly in the synthesis of heterocyclic compounds such as pyrazoles. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of suppliers, detailed experimental protocols for its synthesis and application, and a guide to its procurement and use in the drug development pipeline.

Commercial Supplier Overview

For researchers and drug development professionals, sourcing high-purity this compound is critical to ensure the reliability and reproducibility of experimental results. The following table summarizes the offerings of several commercial suppliers for research-grade material.

| Supplier | Purity Specification | Analytical Method | Available Quantities |

| MedChemExpress | ≥ 97.0% | NMR | Milligrams to grams |

| ChemicalBook | ≥ 98% | Not specified | Grams to kilograms |

| Echemi | ≥ 99% | Not specified | Grams to kilograms |

| Smolecule | High Purity | Not specified | Grams to kilograms |

| BLD Pharm | Not specified | Not specified | Grams to kilograms |

Note: Purity specifications and available quantities are subject to batch-to-batch variability and should be confirmed with the supplier at the time of inquiry.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes a common method for the synthesis of this compound via the Claisen condensation of 4'-fluoroacetophenone (B120862) and diethyl carbonate.

Materials:

-

4'-fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry diethyl ether

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-